1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-methylphenyl)piperidine-4-carboxylic acid
Description
This compound features a piperidine ring substituted at the 4-position with a 3-methylphenyl group and a carboxylic acid moiety. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective group, commonly used in peptide synthesis to shield amines during solid-phase synthesis . The 3-methylphenyl substituent introduces aromaticity and lipophilicity, which may influence binding affinity in biological systems or solubility in organic solvents. The carboxylic acid group enhances hydrophilicity and enables further functionalization, such as amide bond formation.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-methylphenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-19-7-6-8-20(17-19)28(26(30)31)13-15-29(16-14-28)27(32)33-18-25-23-11-4-2-9-21(23)22-10-3-5-12-24(22)25/h2-12,17,25H,13-16,18H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALPOLBFCQGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-methylphenyl)piperidine-4-carboxylic acid, commonly referred to as Fmoc-L-Tic-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 399.4 g/mol. The structure features a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid functional group, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of antifungal , anticancer , and neuropharmacological properties.
Antifungal Activity
Studies have shown that derivatives of this compound can inhibit the growth of specific fungal strains. For instance, compounds with similar structural features have demonstrated effectiveness against Candida albicans and Aspergillus niger.
Anticancer Properties
The compound has been investigated for its potential in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
The biological activity of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-methylphenyl)piperidine-4-carboxylic acid is believed to involve:
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various neurotransmitter receptors, affecting signaling pathways crucial for cellular communication.
Structure-Activity Relationship (SAR)
The structural components of the compound significantly influence its biological activity. Key aspects include:
- The Fmoc group enhances lipophilicity, aiding in membrane penetration.
- The piperidine ring is essential for receptor binding and modulation.
Comparative Table of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Fmoc-L-Tic-OH | C25H23NO4 | Antifungal, Anticancer |
| Compound A | C24H22N2O3 | Anticancer |
| Compound B | C22H21N3O5 | Neuropharmacological |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Fmoc-L-Tic-OH exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
- Neuropharmacological Study : Another investigation highlighted the compound's ability to modulate dopamine receptors, suggesting potential applications in treating neurological disorders such as schizophrenia.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
The following table highlights key differences in substituents, molecular weights, and applications among structurally related Fmoc-protected piperidine derivatives:
Functional Group and Protection Strategy Comparisons
- Dual Protection (Fmoc and Boc): 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic acid (CAS 183673-66-7): Incorporates both Fmoc and tert-butoxycarbonyl (Boc) groups, enabling orthogonal protection in peptide synthesis. This dual protection is critical for sequential deprotection in complex peptide architectures . Fmoc-Pic(4)(4-NHBoc)-OH (CAS 368866-07-3): Used in κ-opioid receptor agonist synthesis, demonstrating the role of piperidine derivatives in targeted drug design .
- Amino Acid Derivatives: (S)-2-Fmoc-amino-3-(1-Boc-piperidin-4-yl)propanoic acid (CAS 204058-25-3): Integrates a chiral amino acid backbone, expanding utility in stereoselective synthesis .
Key Research Findings
Impact of Substituents on Acidity: The trifluoromethyl group in CAS 2138218-64-9 lowers the pKa of the carboxylic acid compared to the target compound, enhancing its reactivity in aqueous environments .
Orthogonal Protection Strategies: Dual Fmoc/Boc protection (CAS 183673-66-7) is essential for synthesizing peptides with multiple functional groups .
Discontinued Compounds: CAS 312594-40-4 () exemplifies challenges in scaling fluorinated derivatives, possibly due to synthesis complexity or toxicity concerns.
Q & A
Q. What are the optimal synthetic routes for preparing 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-methylphenyl)piperidine-4-carboxylic acid, and how does the Fmoc group influence reaction efficiency?
The synthesis of this compound typically involves sequential protection-deprotection steps. The Fmoc (9-fluorenylmethoxycarbonyl) group is critical for protecting the amine functionality during solid-phase peptide synthesis (SPPS) or other multi-step reactions. A general approach includes:
Piperidine Core Modification : Introduce the 3-methylphenyl group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., using AlCl₃ as a catalyst).
Fmoc Protection : React the secondary amine with Fmoc-Cl (Fmoc-chloride) in dichloromethane (DCM) with a base like DIEA (N,N-diisopropylethylamine) to form the carbamate linkage .
Carboxylic Acid Activation : The terminal carboxylic acid can be activated using HOBt/DIC (hydroxybenzotriazole/N,N'-diisopropylcarbodiimide) for subsequent coupling reactions.
Methodological Note : Monitor reaction progress via TLC or HPLC to avoid overprotection, which can lead to side reactions (e.g., esterification of the carboxylic acid).
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry confirms molecular weight (expected [M+H]⁺ ~464.5 g/mol) and purity (>95% recommended for biological assays).
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identifies key structural features:
- Fmoc Group : Aromatic protons (δ 7.2–7.8 ppm, multiplet) and the fluorenyl CH₂ (δ 4.2–4.4 ppm).
- Piperidine Ring : Axial/equatorial proton splitting (δ 1.5–3.5 ppm).
- 3-Methylphenyl Substituent : Methyl singlet (δ 2.3 ppm) and aromatic protons (δ 6.8–7.1 ppm).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and carboxylic acid) .
Q. How should researchers handle this compound to ensure safety and stability during experiments?
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group and carboxylic acid dimerization.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may cause acute toxicity (Category 4 for oral/dermal exposure per CLP regulations) .
- Incompatibilities : Avoid strong acids/bases (risk of Fmoc cleavage) and oxidizing agents (risk of piperidine ring degradation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data often arise from:
- Rotamers : Restricted rotation in the piperidine ring (due to steric hindrance from the 3-methylphenyl group) can split proton signals. Use variable-temperature NMR to confirm.
- Tautomerization : The carboxylic acid may form intermolecular hydrogen bonds, shifting proton signals. Compare spectra in DMSO-d₆ (H-bonding solvent) vs. CDCl₃ (non-polar) .
- Impurity Identification : Use preparative HPLC to isolate by-products (e.g., de-Fmoc derivatives) and characterize via high-resolution MS.
Q. What strategies optimize yield in the coupling of this compound to peptide backbones?
- Activation Reagents : Replace traditional DCC/HOBt with COMU [(1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] for higher coupling efficiency and reduced racemization.
- Solvent Choice : Use DMF or DCM with 1% v/v DIEA to maintain basic conditions, stabilizing the Fmoc group.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 10 minutes at 50°C vs. 24 hours conventionally) while maintaining >90% yield .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking Studies : Use software like AutoDock Vina to model interactions between the carboxylic acid moiety and catalytic residues (e.g., serine proteases).
- MD Simulations : Simulate the stability of the Fmoc group in aqueous vs. lipid environments (critical for blood-brain barrier penetration studies).
- QSAR Analysis : Correlate the 3-methylphenyl substituent’s hydrophobicity with binding affinity using datasets from analogous piperidine derivatives .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 463.5 g/mol | Calc. |
| LogP (Predicted) | 3.2 ± 0.3 (Hydrophobic) | |
| Solubility (DMSO) | >50 mg/mL | |
| Stability in Solution | Stable for 24h at 4°C (pH 7.4 buffer) |
Q. Table 2: Common Synthetic By-Products and Mitigation
| By-Product | Cause | Mitigation Strategy |
|---|---|---|
| De-Fmoc derivative | Acidic conditions | Use pH 8–9 buffers during SPPS |
| Piperidine ring oxidation | Exposure to O₂/light | Store under argon, add BHT inhibitor |
| Esterification | Carboxylic acid activation | Use HOBt/oxyma pure reagents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
